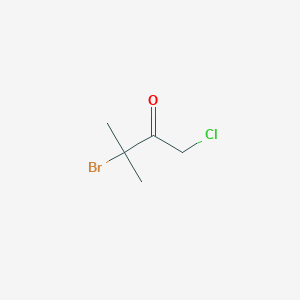
3-Bromo-1-chloro-3-methylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-chloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-chloro-3-methylbutan-2-one can be achieved through several methods. One common approach involves the halogenation of 3-methylbutan-2-one. The process typically includes the following steps:
Bromination: 3-Methylbutan-2-one is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2). This step introduces the chlorine atom, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Bromo-1-chloro-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 3-Bromo-1-chloro-3-methylbutanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
3-Bromo-1-chloro-3-methylbutan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Bromo-1-chloro-3-methylbutan-2-one involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.
類似化合物との比較
3-Bromo-1-chlorobutan-2-one: Similar structure but lacks the methyl group.
3-Chloro-3-methylbutan-2-one: Contains only the chlorine atom, without bromine.
3-Bromo-3-methylbutan-2-one: Contains only the bromine atom, without chlorine.
Uniqueness: 3-Bromo-1-chloro-3-methylbutan-2-one is unique due to the presence of both bromine and chlorine atoms, which imparts distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
特性
CAS番号 |
104106-52-7 |
|---|---|
分子式 |
C5H8BrClO |
分子量 |
199.47 g/mol |
IUPAC名 |
3-bromo-1-chloro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,6)4(8)3-7/h3H2,1-2H3 |
InChIキー |
HILGIYMBGSGBAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

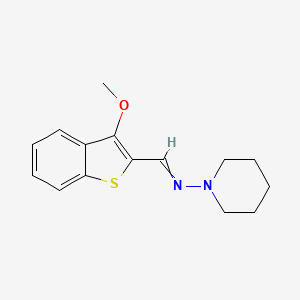
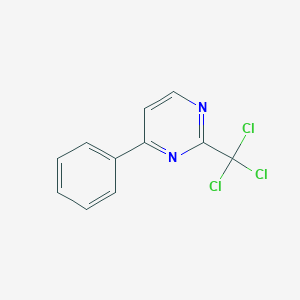
silane](/img/structure/B14345642.png)


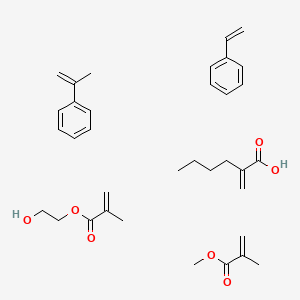
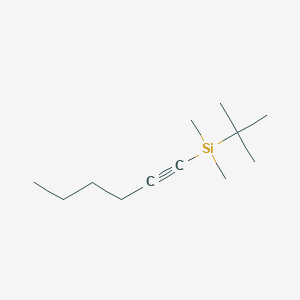
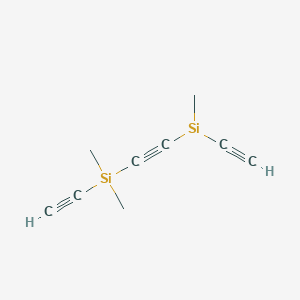


![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

